The Chemical Architecture and Biological Profile of Aureothin: A Technical Guide
The Chemical Architecture and Biological Profile of Aureothin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aureothin, a polyketide metabolite produced by the bacterium Streptomyces thioluteus, presents a unique chemical scaffold that has garnered significant interest within the scientific community.[1][2][3] This technical guide provides an in-depth exploration of the chemical structure of Aureothin, alongside a comprehensive summary of its biological activities and physicochemical properties. Detailed experimental protocols for its isolation and a key bioassay are provided, and its mechanism of action as an inhibitor of mitochondrial Complex I is visually elucidated.
Chemical Structure and Physicochemical Properties
Aureothin is characterized by a distinctive structure featuring a p-nitrophenyl group, a polyene chain, a tetrahydrofuran ring, and a γ-pyrone moiety. Its systematic IUPAC name is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one.[3]
Table 1: Physicochemical and Identification Properties of Aureothin
| Property | Value | Reference(s) |
| Molecular Formula | C22H23NO6 | [1][3][4] |
| Molecular Weight | 397.42 g/mol | [3][4] |
| CAS Number | 2825-00-5 | [2][3] |
| Appearance | Yellow solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMSO, dimethylformamide, dichloromethane, and acetone. | [2] |
| SMILES | COC1=C(C)C(=O)C(=C(O1)[C@H]2C\C(=C\C(=C\c3ccc(cc3)N(=O)=O)\C)\CO2)C | [4] |
| InChI Key | GQKXCBCSVYJUMI-WACKOAQBSA-N |
Biological Activity and Quantitative Data
Aureothin exhibits a broad spectrum of biological activities, including antifungal, insecticidal, antitumor, and anti-HIV properties.[1][3][4] Its primary mechanism of action involves the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain.[5]
Table 2: Summary of Quantitative Biological Activity of Aureothin
| Activity Type | Organism/Cell Line | Assay | Value | Reference(s) |
| Nematicidal | Bursaphelenchus xylophilus (Pine Wood Nematode) | Mortality Assay (24h) | LC50: 1.5 µg/mL | [2] |
| Larvicidal | Aedes aegypti | Larvicidal Assay (24h) | LC50: 1.5 ppm | [2] |
| Anticancer | Human Fibrosarcoma (HT1080) | Cytotoxicity Assay | IC50: 30 µM | [2] |
| Anti-HIV | - | - | IC50: 5.3 nM | [6] |
Experimental Protocols
Isolation and Purification of Aureothin from Streptomyces sp. AE170020
This protocol is adapted from the methodology described for the isolation of Aureothin from a Streptomyces species.[1]
1. Fermentation:
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Inoculate a suitable production medium (e.g., Bennet's medium) with a spore suspension of Streptomyces sp. AE170020.
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Incubate the culture on an orbital shaker at 28°C for an appropriate duration to allow for the production of Aureothin.
2. Extraction:
-
After fermentation, harvest the culture broth and centrifuge to separate the mycelium from the supernatant.
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Extract the mycelium with a suitable organic solvent such as acetone or ethyl acetate.
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Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing Aureothin.
-
Further purify the combined fractions using high-performance liquid chromatography (HPLC) to obtain pure Aureothin.
4. Structure Confirmation:
-
Confirm the identity and purity of the isolated Aureothin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Mitochondrial Complex I (NADH Dehydrogenase) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of Aureothin on mitochondrial Complex I.
1. Mitochondrial Isolation:
-
Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using a commercially available mitochondrial isolation kit or standard differential centrifugation methods.
2. Assay Principle:
-
The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.
3. Assay Procedure:
-
Prepare a reaction mixture containing isolated mitochondria, a suitable buffer, and the substrate NADH.
-
Add varying concentrations of Aureothin to the reaction mixture. A known Complex I inhibitor (e.g., rotenone) should be used as a positive control.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
4. Data Analysis:
-
Calculate the rate of NADH oxidation for each concentration of Aureothin.
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Determine the IC50 value of Aureothin for Complex I inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
Aureothin exerts its cytotoxic effects primarily by disrupting cellular respiration. It specifically targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the proton pumping activity of Complex I and ultimately leading to a decrease in ATP synthesis.
References
- 1. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PubMed [pubmed.ncbi.nlm.nih.gov]
